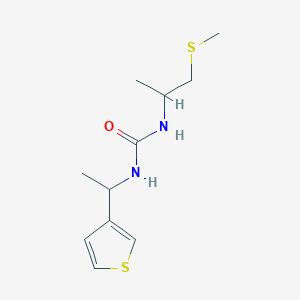
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is an organic compound that features both a urea functional group and sulfur-containing substituents. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the sulfur-containing substituents.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorinating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-2-ylethyl)urea
- 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-4-ylethyl)urea
Uniqueness
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is unique due to the specific positioning of the thiophene ring and the methylsulfanyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(1-methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c1-8(6-15-3)12-11(14)13-9(2)10-4-5-16-7-10/h4-5,7-9H,6H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBAZYDSNVWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)NC(C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(cyclopenten-1-yl)ethyl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7050970.png)
![4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7050987.png)
![1-[4-[[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B7050990.png)
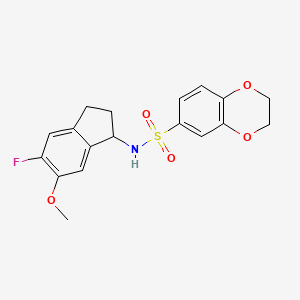
![N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7051004.png)
![N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide](/img/structure/B7051005.png)
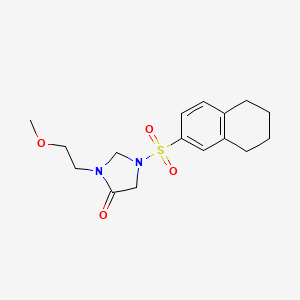
![3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7051009.png)
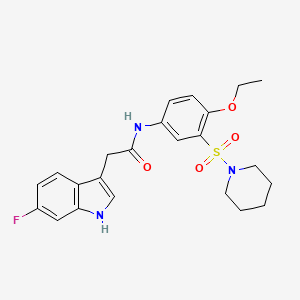
![(3-Fluoro-5-methylphenyl)-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7051034.png)
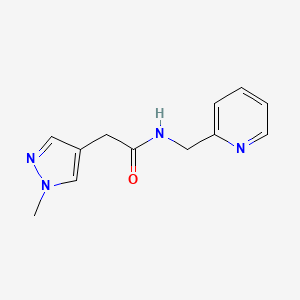
![2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline](/img/structure/B7051053.png)
![3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide](/img/structure/B7051063.png)
![3-(hydroxymethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7051067.png)
